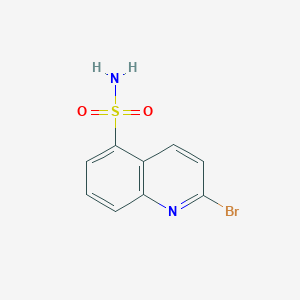

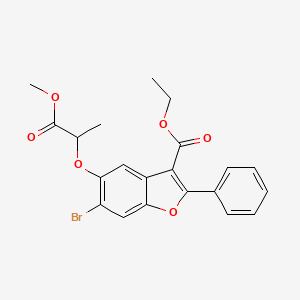

2-Bromoquinoline-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anti-Carbonic Anhydrase Activity

2-Bromoquinoline-5-sulfonamide has been explored for its potential pharmacological activities, particularly as an anti-carbonic anhydrase agent . This enzyme is involved in various physiological processes, including respiration and the regulation of pH in tissues. Inhibitors of carbonic anhydrase are used to treat conditions like glaucoma, epilepsy, and mountain sickness.

Drug Development: Sulfonamide Antibiotics

The sulfonamide group is a cornerstone in the development of sulfonamide antibiotics, which are known for their antibacterial properties . 2-Bromoquinoline-5-sulfonamide could serve as a precursor or intermediate in the synthesis of new sulfonamide drugs, expanding the arsenal against bacterial infections.

Polymer Synthesis: Monomers and Polymers

In the field of polymer chemistry, 2-Bromoquinoline-5-sulfonamide can be utilized as a precursor for the synthesis of poly(oxothiazene) polymers and thionylphosphazene monomers and polymers . These materials have applications in various industries, including electronics, coatings, and adhesives.

Organic Synthesis: Alkyl Transfer Reagents

This compound has found use as an alkyl transfer reagent to acids, alcohols, and phenols . Its reactivity under acidic conditions makes it a valuable tool in organic synthesis, enabling the formation of a wide range of chemical bonds and structures.

Environmental Applications: Antibiotic Resistance Studies

The environmental impact of sulfonamides, including those derived from 2-Bromoquinoline-5-sulfonamide, is a growing concern due to their potential to spread antimicrobial resistance . Research into the environmental behavior of these compounds is crucial for understanding and mitigating their effects on ecosystems and human health.

Industrial Chemistry: Synthesis of Quinolines

Quinolines, which can be synthesized from 2-Bromoquinoline-5-sulfonamide, are important compounds in industrial chemistry with applications in the production of dyes, agrochemicals, and pharmaceuticals . The versatility of quinolines makes them valuable in a range of chemical processes and products.

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromoquinoline-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c10-9-5-4-6-7(12-9)2-1-3-8(6)15(11,13)14/h1-5H,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXSNBLUNNOPHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Br)C(=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromoquinoline-5-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

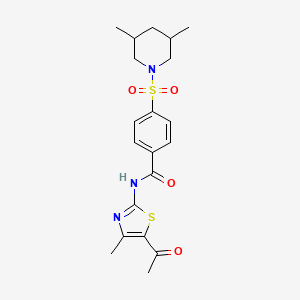

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2871656.png)

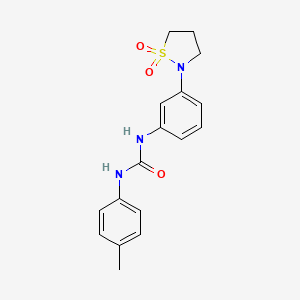

![2-Chloro-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2871658.png)

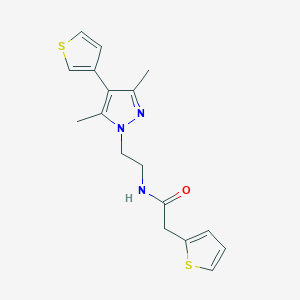

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2871659.png)

![N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2871663.png)

![4-({2,2-Dioxo-2lambda6-thia-3-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-3-yl}methyl)benzohydrazide](/img/structure/B2871669.png)

![4-Chlorophenyl {[4-(methylsulfonyl)-2-nitrophenyl]sulfinyl}acetate](/img/structure/B2871671.png)

![2-{[4-(2,5-Dioxoazolidinyl)phenyl]carbonylamino}benzamide](/img/structure/B2871678.png)